![molecular formula C12H26N2 B14166473 (2S,5R)-2,5-Diisobutyl-piperazine](/img/structure/B14166473.png)
(2S,5R)-2,5-Diisobutyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2,5-Diisobutyl-piperazine is a chiral piperazine derivative characterized by the presence of two isobutyl groups attached to the nitrogen atoms in the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-Diisobutyl-piperazine typically involves the reaction of piperazine with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-Diisobutyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isobutyl groups can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or aryl halides in the presence of a base such as NaH or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced nitrogen centers.
Substitution: New piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
(2S,5R)-2,5-Diisobutyl-piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-Diisobutyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: A chiral compound with similar structural features but different functional groups.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another chiral amine with distinct chemical properties and applications.
Uniqueness
(2S,5R)-2,5-Diisobutyl-piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Biological Activity
(2S,5R)-2,5-Diisobutyl-piperazine is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of piperazine with isobutyl halides under basic conditions. A common synthetic route includes using sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
The compound's chiral nature allows it to participate in asymmetric synthesis, making it valuable for creating specific molecular configurations needed in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays have demonstrated its potential as a bioactive compound with antifungal properties as well.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator depending on the target's nature. The pathways include binding to active sites or allosteric sites, leading to modulation of enzymatic activity.
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the potential of piperazine derivatives in modulating mRNA splicing, which is crucial for cancer cell proliferation. The compound demonstrated cytotoxic effects with IC50 values in the low nanomolar range against several tumor cell lines, indicating its utility as a lead compound in cancer therapy .
- HIV-1 Protease Inhibition : Another research effort focused on designing piperazine sulfonamide cores that showed enhanced binding affinity and antiviral activity against HIV-1 protease by 60-fold compared to existing inhibitors. This suggests that structural modifications around the piperazine ring can significantly impact biological efficacy .
- Antidepressant and Anti-inflammatory Effects : Recent studies on related piperazine derivatives have shown promising results in anti-depressant and anti-inflammatory activities in vivo. These findings suggest that modifications to the piperazine structure can lead to diverse therapeutic applications .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antitumor | Enzyme inhibition, mRNA splicing modulation |
Piperazine sulfonamide core | HIV-1 protease inhibition | Enhanced enzyme binding |
Piperazine-2,5-dione derivatives | Anti-depressant, Anti-inflammatory | Neurotransmitter modulation |
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
2,5-bis(2-methylpropyl)piperazine |
InChI |
InChI=1S/C12H26N2/c1-9(2)5-11-7-14-12(8-13-11)6-10(3)4/h9-14H,5-8H2,1-4H3 |
InChI Key |
PCIZNFXJQOGTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNC(CN1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.